molecular formula C13H13N3O2 B5462436 N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide

N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide

Cat. No. B5462436
M. Wt: 243.26 g/mol
InChI Key: HQLUJONRPADTMK-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide (MPA) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPA belongs to the class of compounds known as pyrimidinylacetamides, which have been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties. In particular, N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has shown promising results in the treatment of several types of cancer, including breast, lung, and colon cancer. N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has also been found to have antifungal activity against several species of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is believed to be one of the mechanisms by which it exerts its anticancer activity. N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has also been found to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells. Additionally, N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have immunomodulatory effects, which may contribute to its antiviral activity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Additionally, N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has been found to be relatively non-toxic to normal cells, which is important for the development of safe and effective drugs. However, one of the limitations of N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide. One area of interest is the development of N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide-based drugs for the treatment of cancer, fungal infections, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide and to identify potential targets for drug development. Finally, the development of new methods for the synthesis and formulation of N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide may help to overcome some of the limitations associated with its use in lab experiments and clinical trials.
Conclusion:
In conclusion, N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide (N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide) is a synthetic compound with promising therapeutic applications. N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide exhibits a broad range of biological activities, including anticancer, antifungal, and antiviral properties, and has been found to be relatively non-toxic to normal cells. Further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide and to identify potential targets for drug development. Nonetheless, N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide has the potential to be a valuable tool for the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-(2-pyrimidinyloxy)acetamide involves the reaction of 4-methylphenylhydrazine with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with 2-hydroxypyrimidine. The final product is obtained by purification through recrystallization.

properties

IUPAC Name

N-(4-methylphenyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-3-5-11(6-4-10)16-12(17)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLUJONRPADTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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